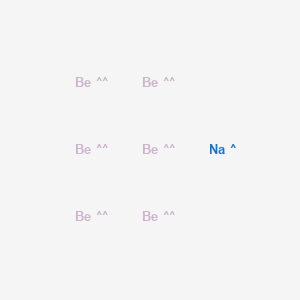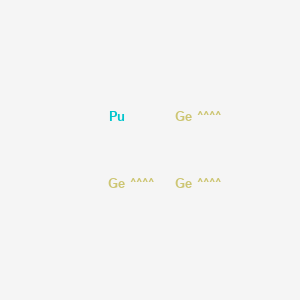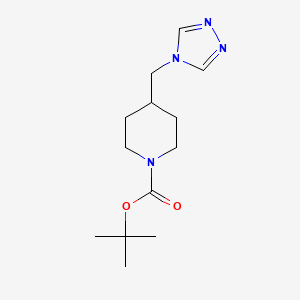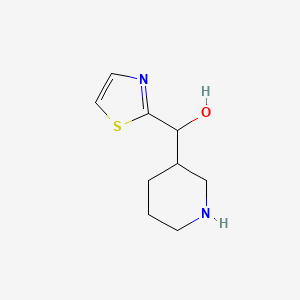![molecular formula C13H17NO2 B12633550 Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- is a chemical compound with the molecular formula C12H15NO2 It is characterized by a cyclopropane ring attached to an amine group and a phenyl ring substituted with a 1,4-dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Attachment of the Amine Group: The amine group is introduced through nucleophilic substitution reactions, often using ammonia or primary amines.
Substitution on the Phenyl Ring: The phenyl ring is substituted with the 1,4-dioxane moiety through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the cyclopropane ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanamine, 1-[3-(1,3-dioxan-2-yl)phenyl]-
- Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)ethyl]-
Uniqueness
Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- is unique due to the presence of the 1,4-dioxane moiety on the phenyl ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-[3-(1,4-dioxan-2-yl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H17NO2/c14-13(4-5-13)11-3-1-2-10(8-11)12-9-15-6-7-16-12/h1-3,8,12H,4-7,9,14H2 |
InChI Key |
PSMQNLQRQYXXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC(=C2)C3COCCO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633478.png)
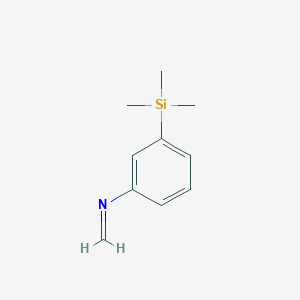
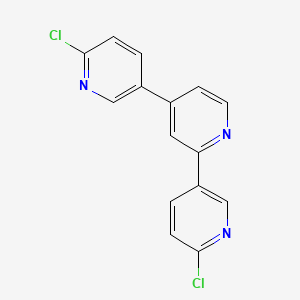
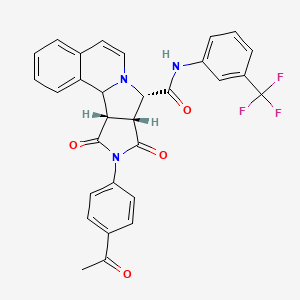
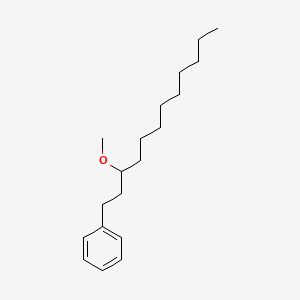
![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)
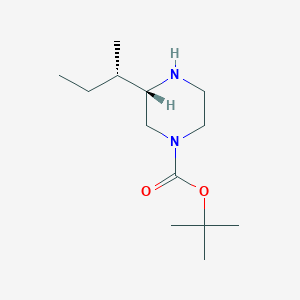
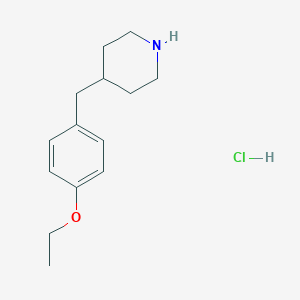
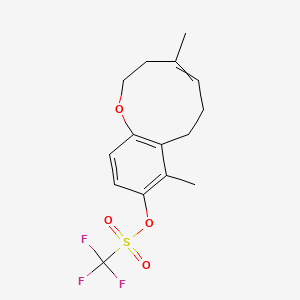
![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)
